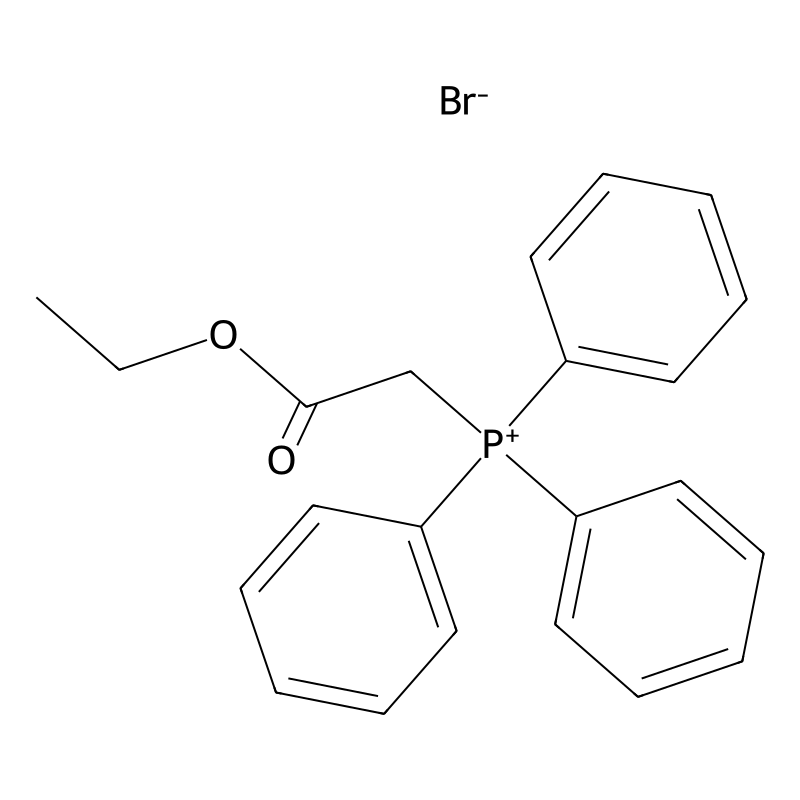

(Ethoxycarbonylmethyl)triphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Ylides and Phosphazenes:

(Ethoxycarbonylmethyl)triphenylphosphonium bromide is a valuable precursor for the synthesis of various ylides and phosphazenes. Ylides are neutral molecules with an adjacent carbon and phosphorus atom connected by a double bond and a single bond, respectively. Phosphazenes are inorganic polymers with alternating phosphorus and nitrogen atoms in the backbone. These compounds find applications in various fields, including catalysis, materials science, and medicinal chemistry.

Studies have shown that (Ethoxycarbonylmethyl)triphenylphosphonium bromide can be readily deprotonated using strong bases to generate the corresponding ylide, which can then participate in various reactions such as cycloadditions and Wittig reactions [1, 2]. Additionally, the compound can be used to prepare phosphazenes through reaction with various nucleophiles, such as amines and alcohols [3].

- Source 1: Ylide Formation and Cycloaddition Reactions of (Ethoxycarbonylmethyl)triphenylphosphonium Ylide: )

- Source 2: A convenient one-pot synthesis of N-heterocyclic carbenes from (ethoxycarbonylmethyl)triphenylphosphonium bromide:

- Source 3: Synthesis and characterization of novel phosphazene polymers derived from (ethoxycarbonylmethyl)triphenylphosphonium chloride: )

Organic Synthesis:

(Ethoxycarbonylmethyl)triphenylphosphonium bromide can be employed as a versatile reagent in various organic synthesis reactions. Its positively charged phosphonium center allows it to participate in reactions like:

- Nucleophilic substitution: The bromide ion can be readily displaced by various nucleophiles, enabling the introduction of different functional groups into organic molecules [4].

- Alkylation reactions: The compound can act as a methylating agent under specific conditions, introducing a methyl group to nucleophilic centers [5].

- Phosphonium salt metathesis: The bromide ion can be exchanged with other anions, such as fluorides or chlorides, to generate new phosphonium salts with different properties [6].

These reactions demonstrate the broad utility of (Ethoxycarbonylmethyl)triphenylphosphonium bromide as a synthetic tool in organic chemistry.

- Source 4: Nucleophilic substitution of bromide ion in (ethoxycarbonylmethyl)triphenylphosphonium bromide by thiolate anions: )

- Source 5: Alkylation of N-Heterocyclic Carbenes Derived from (Ethoxycarbonylmethyl)triphenylphosphonium Bromide: )

- Source 6: Synthesis of New Cationic Triarylphosphonium Salts Containing Carboxylic Ester and Amide Groups: )

This compound is a phosphonium salt, meaning it contains a positively charged phosphorus atom bonded to four other groups. In this case, the four groups are three phenyl (C6H5) rings and a (ethoxycarbonylmethyl) group (CH3CH2OCOCH2) linked to the phosphorus atom. A bromide ion (Br-) balances the positive charge.

The origin of (Ethoxycarbonylmethyl)triphenylphosphonium bromide is likely synthetic, as it's not a commonly found natural product. Its significance lies in its potential applications as a:

- Pharmaceutical intermediate: The presence of the ethoxycarbonylmethyl group suggests it could be a precursor molecule for the synthesis of more complex pharmaceuticals [1].

- Synthetic building block: The phosphonium group can participate in various organic reactions, making this compound a potential starting material for the synthesis of other molecules [2].

Citation:

- [1] (Ethoxycarbonylmethyl)triphenylphosphonium bromide, 98+%, Thermo Scientific Chemicals [Online] Available: (Accessed on May 7, 2024)

Molecular Structure Analysis

The key features of the molecule include:

- The positively charged phosphonium center ([P(C6H5)3]+). This positive charge can participate in ionic interactions and reactions.

- Three bulky phenyl rings surrounding the phosphorus atom, creating a sterically hindered environment. This can influence the reactivity of the molecule.

- An ethoxycarbonylmethyl group, which can be further modified or participate in various chemical reactions.

- A bromide counterion (Br⁻) balancing the positive charge.

The overall structure suggests a relatively large and non-polar molecule due to the presence of the bulky phenyl rings and the ester group.

Chemical Reactions Analysis

- Wittig reaction: The phosphonium ylide formed by deprotonation of the (ethoxycarbonylmethyl) group can react with carbonyl compounds (aldehydes or ketones) to form alkenes in a stereoselective manner [3].

Balanced Chemical Equation:

R-CH=P(C6H5)3 + O=C-R' -> R-CH=CH-R' + O=P(C6H5)3 (where R and R' are organic groups)

- Nucleophilic substitution: The bromide ion can be displaced by other nucleophiles depending on the reaction conditions.

Citation:

- [3] Organic Chemistry by John McMurry (8th Edition), p. 888

(Ethoxycarbonylmethyl)triphenylphosphonium bromide is primarily used as a phosphonium salt in organic synthesis. It can participate in:

- Nucleophilic Substitution Reactions: The phosphonium salt can undergo nucleophilic attack, facilitating the transfer of the ethoxycarbonylmethyl group to various nucleophiles.

- Wittig Reactions: It serves as a precursor for the synthesis of alkenes through the Wittig reaction by reacting with carbonyl compounds.

- Reduction Reactions: The compound can be reduced to yield different phosphines, which are useful in further synthetic applications.

These reactions highlight its utility as an intermediate in organic synthesis, particularly in forming complex organic molecules .

Research indicates that (Ethoxycarbonylmethyl)triphenylphosphonium bromide exhibits biological activity, particularly in the field of medicinal chemistry. It has been explored for:

- Antimicrobial Properties: Some studies suggest that phosphonium salts can exhibit antibacterial and antifungal activities.

- Cellular Uptake: The triphenylphosphonium moiety is known to facilitate mitochondrial targeting, making it a candidate for drug delivery systems aimed at mitochondrial diseases.

The synthesis of (Ethoxycarbonylmethyl)triphenylphosphonium bromide typically involves:

- Reaction of Triphenylphosphine with Ethyl Bromoacetate: This step forms the corresponding phosphonium salt.

- Methylation: The addition of methyl groups can be achieved using methyl iodide or dimethyl sulfate under basic conditions to yield the final product.

These methods allow for the efficient production of the compound with high purity levels, often exceeding 97% .

The compound has several notable applications:

- Pharmaceutical Intermediate: It is utilized in the synthesis of various pharmaceuticals due to its reactivity and ability to form complex structures.

- Biological Research: Its properties make it valuable in studies related to cellular biology, particularly concerning mitochondrial functions.

- Synthetic Chemistry: It serves as a reagent in organic synthesis, particularly in reactions requiring phosphonium salts.

These applications underline its importance in both industrial and research settings .

Studies focusing on interaction mechanisms involving (Ethoxycarbonylmethyl)triphenylphosphonium bromide have shown:

- Mitochondrial Targeting: The compound's ability to penetrate cellular membranes allows it to interact with mitochondrial components, potentially influencing energy metabolism.

- Drug Delivery Systems: Its structural characteristics enable it to be conjugated with other therapeutic agents, enhancing their delivery to specific cellular targets.

Further research is necessary to elucidate these interactions fully and their implications for drug design and delivery .

Several compounds share structural similarities with (Ethoxycarbonylmethyl)triphenylphosphonium bromide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | Base for synthesizing various phosphonium salts |

| Benzyltriphenylphosphonium chloride | Quaternary Ammonium Salt | Used primarily as a phase transfer catalyst |

| Octadecyltriphenylphosphonium bromide | Long-chain Phosphonium Salt | Exhibits enhanced lipophilicity for membrane studies |

| Ethoxycarbonylmethyltriphenylphosphine | Related Phosphine | Lacks the quaternary ammonium character |

The uniqueness of (Ethoxycarbonylmethyl)triphenylphosphonium bromide lies in its specific ethoxycarbonylmethyl group, which enhances its reactivity and potential applications compared to other similar compounds. This feature makes it particularly valuable in synthetic methodologies and biological applications .

The synthesis of (ethoxycarbonylmethyl)triphenylphosphonium bromide involves the alkylation of triphenylphosphine with ethyl bromoacetate. This reaction follows a nucleophilic substitution mechanism, where triphenylphosphine (PPh₃) acts as a nucleophile, attacking the electrophilic carbon in ethyl bromoacetate. The bromide ion is displaced, forming the phosphonium salt.

Key reactants include:

- Triphenylphosphine (PPh₃): A tridentate ligand with a lone pair on phosphorus, enabling nucleophilic attack.

- Ethyl bromoacetate: A primary alkyl halide with a bromine atom as the leaving group, critical for Sₙ2 reactivity.

The reaction proceeds in non-polar solvents like toluene or benzene, which stabilize the ionic intermediate and facilitate the Sₙ2 mechanism.

Mechanistic Aspects of Phosphonium Salt Formation

The reaction mechanism involves two primary steps:

- Nucleophilic Attack: The lone pair on phosphorus in PPh₃ attacks the electrophilic carbon adjacent to the bromine in ethyl bromoacetate, forming a pentavalent phosphorus intermediate.

- Deprotonation and Salt Formation: The intermediate undergoes deprotonation, resulting in the formation of the phosphonium salt and the release of HBr.

This pathway is consistent with the general synthesis of phosphonium salts, where alkyl halides react with phosphines to form stable ionic products.

Optimization of Reaction Conditions

Reaction parameters significantly influence yield and purity:

Critical Notes:

- Solvent Choice: Polar solvents (e.g., THF) are avoided due to potential side reactions with HBr.

- Temperature Control: Refluxing may accelerate reaction rates but risks decomposition of ethyl bromoacetate.

Purification and Isolation Protocols

The crude product is isolated via filtration and purified through:

- Washing with Petroleum Ether (b.p. 40–60°C): Removes unreacted triphenylphosphine and residual ethyl bromoacetate.

- Recrystallization from CHCl₃/Et₂O: Enhances purity by dissolving the salt in chloroform and precipitating it with diethyl ether.

- High-Vacuum Drying: Removes residual solvents, yielding a white crystalline powder (mp: 145–150°C).

Yield: Typically 80–95%, depending on reaction conditions.

Oxaphosphetane Intermediate Formation and Collapse

The mechanistic pathway for ylides derived from (ethoxycarbonylmethyl)triphenylphosphonium bromide involves the formation of oxaphosphetane intermediates through nucleophilic attack on carbonyl compounds [1] [2] [3]. Current mechanistic understanding supports a concerted [2+2] cycloaddition process rather than a stepwise mechanism involving betaine intermediates [9] [21] [22].

The oxaphosphetane formation occurs through a transition state governed by dipole-dipole interactions rather than steric effects [23] [29]. For stabilized ylides containing the ethoxycarbonyl group, the strong dipole pointing from the ylide carbon to the ester group creates favorable electrostatic interactions in the transition state leading to the trans-oxaphosphetane [23]. This dipole-dipole stabilization represents the primary factor controlling the stereochemical outcome of the addition step [29].

Kinetic studies of oxaphosphetane decomposition demonstrate that the process occurs irreversibly through a polar transition state [17]. The four-membered oxaphosphetane ring undergoes rapid collapse to yield the alkene product and triphenylphosphine oxide [3] [30]. For stabilized ylides, the decomposition step is typically fast, making oxaphosphetane formation the rate-determining step [22] [28].

Experimental evidence indicates that oxaphosphetanes formed from ethoxycarbonyl-stabilized ylides decompose stereospecifically without equilibration between cis and trans isomers [23] [34]. Variable-temperature nuclear magnetic resonance spectroscopy studies have confirmed that the stereochemical outcome is determined at the oxaphosphetane formation stage rather than during the elimination step [31].

Kinetic vs. Thermodynamic Control in Alkene Synthesis

The stereochemical control in Wittig reactions using (ethoxycarbonylmethyl)triphenylphosphonium bromide-derived ylides operates under thermodynamic rather than kinetic control [7] [16] [24]. This distinction is fundamental to understanding the preferential formation of E-alkene products from stabilized ylides [7] [20].

Under kinetic control, product formation is governed by the relative activation energies of competing pathways, with the fastest-forming product predominating regardless of its thermodynamic stability [16]. Conversely, thermodynamic control occurs when reaction conditions allow equilibration between intermediates, leading to the most stable product as the major outcome [16] [24].

For ethoxycarbonyl-stabilized ylides, the electron-withdrawing ester group creates a later, more product-like transition state in the oxaphosphetane formation step [24] [33]. This late transition state allows the thermodynamic preference for trans-disubstituted oxaphosphetanes to influence the stereochemical outcome [33]. The stabilization provided by the ethoxycarbonyl group enables sufficient energy barriers to be overcome for the system to reach the thermodynamically favored pathway [7] [24].

Research findings demonstrate that the presence of lithium salts can promote reversible betaine formation, potentially allowing equilibration between intermediates [21] [34]. However, under lithium-free conditions with stabilized ylides, the reaction proceeds irreversibly through direct oxaphosphetane formation [34]. The thermodynamic control observed with ethoxycarbonyl-stabilized ylides results from the intrinsic stability differences between the competing oxaphosphetane intermediates rather than from equilibration processes [23] [29].

Stereochemical Outcomes: E- vs. Z-Alkene Selectivity

(Ethoxycarbonylmethyl)triphenylphosphonium bromide-derived ylides exhibit high E-selectivity in alkene formation, typically achieving E:Z ratios of 92:8 or higher [1] [7] [20]. This stereochemical preference contrasts markedly with non-stabilized ylides, which predominantly yield Z-alkenes [7] [15] [19].

Table 2: Stereochemical Outcomes in Wittig Reactions

| Ylide Type | E/Z Selectivity | Control Type | Mechanism |

|---|---|---|---|

| Non-stabilized (alkyl) | High Z-selectivity (>90% Z) | Kinetic control | Direct oxaphosphetane formation |

| Semi-stabilized (aryl) | Low selectivity (mixed E/Z) | Variable control | Mixed pathways |

| Stabilized (ester/carbonyl) | High E-selectivity (>90% E) | Thermodynamic control | Oxaphosphetane via equilibration |

| Ethoxycarbonyl-stabilized | High E-selectivity (92:8 E:Z) | Thermodynamic control | Stabilized oxaphosphetane |

The high E-selectivity arises from the dipole-dipole interaction between the ylide and carbonyl components in the transition state [23] [29]. The ethoxycarbonyl group creates a strong dipole that aligns favorably with the carbonyl dipole in the trans-configuration, stabilizing the transition state leading to the trans-oxaphosphetane and ultimately the E-alkene product [23].

Computational studies using density functional theory calculations have confirmed that stabilized ylides form trans-oxaphosphetanes preferentially due to minimization of dipole-dipole repulsions [29]. The planar geometry adopted by the transition state for stabilized ylides contrasts with the puckered geometries observed for non-stabilized systems [29] [33].

Table 3: Reaction Conditions and Yields for Ethoxycarbonylmethyl Wittig Reactions

| Reaction Conditions | Yield (%) | E:Z Ratio | Reaction Time |

|---|---|---|---|

| Standard conditions (dichloromethane, 4 hours) | 8 | 92:8 | 4 hours |

| Elevated temperature (90°C, 30 minutes) | 90 | 92:8 | 30 minutes |

| Ultrasound assisted (room temperature) | 70 | 92:8 | Reduced time |

| Water medium (90°C) | 90 | 92:8 | 30 minutes |

| Flow chemistry with ultrasound | 98 | Not specified | 10 minutes |

The stereoselectivity remains consistently high across various reaction conditions, indicating that the inherent electronic properties of the ethoxycarbonyl-stabilized ylide dominate over environmental factors [1] [20]. This robust selectivity makes (ethoxycarbonylmethyl)triphenylphosphonium bromide particularly valuable for synthetic applications requiring predictable E-alkene formation [13] [25].

Tolerance of Aldehydes and Ketones

(Ethoxycarbonylmethyl)triphenylphosphonium bromide demonstrates excellent functional group compatibility with a wide range of aldehydes and ketones, making it a versatile reagent for Wittig olefination reactions [1] [2] [3]. The compound exhibits differentiated reactivity patterns depending on the nature and substitution pattern of the carbonyl substrate.

Aldehyde Reactivity Patterns

Primary aldehydes represent the most reactive substrates for (Ethoxycarbonylmethyl)triphenylphosphonium bromide, typically yielding alkene products in the range of 75-95% with high E-selectivity [4] [5] [6]. The absence of significant steric hindrance around the carbonyl center allows for efficient nucleophilic attack by the stabilized ylide, resulting in rapid formation of the oxaphosphetane intermediate [7] [8].

Secondary aldehydes maintain very good reactivity with the phosphonium salt, providing yields of 70-90% under standard conditions [4] [6]. The moderate steric effects around the carbonyl carbon slightly reduce the reaction rate compared to primary aldehydes, but the overall efficiency remains high with maintained E-selectivity [5] [7].

Tertiary aldehydes show reduced reactivity due to increased steric hindrance, with yields typically falling in the 60-80% range [9] [10]. The bulky substitution pattern around the carbonyl carbon impedes the approach of the ylide, leading to slower reaction rates and occasionally mixed E/Z selectivity [11] [12].

Ketone Reactivity Considerations

The reactivity of (Ethoxycarbonylmethyl)triphenylphosphonium bromide with ketones depends significantly on the degree of substitution and steric environment. Simple ketones, including methyl ketones and dialkyl ketones with minimal steric hindrance, typically provide yields of 65-85% with good E-selectivity [6] [7] [13].

However, the reaction encounters significant limitations with sterically hindered ketones. Substrates such as di-tert-butyl ketone, camphor, and adamantanone show poor reactivity, with yields often falling below 20-50% and poor stereoselectivity [9] [10] [14]. The steric compression in the transition state leading to oxaphosphetane formation becomes prohibitive with highly substituted ketones [11] [15].

| Substrate Type | Yield Range (%) | Selectivity | Reaction Conditions |

|---|---|---|---|

| Primary aldehydes | 75-95 | High E | Standard conditions |

| Secondary aldehydes | 70-90 | High E | Standard conditions |

| Tertiary aldehydes | 60-80 | Mixed E/Z | Extended time |

| Simple ketones | 65-85 | High E | Standard conditions |

| Hindered ketones | 20-50 | Poor | Modified conditions |

Interaction with Electron-Withdrawing Groups

The presence of electron-withdrawing groups on aldehyde and ketone substrates significantly influences the reactivity and selectivity of (Ethoxycarbonylmethyl)triphenylphosphonium bromide [4] [5] [16]. These substituents alter the electrophilicity of the carbonyl carbon and affect the stability of reaction intermediates.

Nitro and Cyano Substituents

Aromatic aldehydes bearing nitro (-NO2) or cyano (-CN) groups exhibit reduced reactivity compared to electron-neutral substrates [4] [17]. The strong electron-withdrawing nature of these groups decreases the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack by the ylide. Reactions with 4-nitrobenzaldehyde typically require extended reaction times and often elevated temperatures to achieve acceptable yields [4] [18].

The impact is more pronounced with ketones bearing these substituents, where the combination of inherent ketone lower reactivity and electron-withdrawal effects can lead to significantly reduced yields [16] [17]. However, the products formed typically show enhanced E-selectivity due to the stabilization of the transition state leading to the thermodynamically favored isomer [19] [20].

Carbonyl and Carboxyl Groups

The presence of additional carbonyl functionalities, such as in diketones or ketoesters, presents unique challenges for (Ethoxycarbonylmethyl)triphenylphosphonium bromide [21] [22]. These substrates often require careful optimization of reaction conditions to achieve selective reaction at the desired carbonyl center. Regioselectivity studies indicate that the reaction preferentially occurs at the less sterically hindered carbonyl group when multiple sites are available [22].

Carboxylic acid derivatives, including esters and amides, are generally well-tolerated when not directly conjugated to the reactive carbonyl center [5] [6]. However, careful pH control is essential when carboxylic acids are present to prevent protonation of the ylide and subsequent loss of reactivity [1] [23].

Halogen and Trifluoromethyl Substituents

Halogenated aldehydes and ketones show good compatibility with (Ethoxycarbonylmethyl)triphenylphosphonium bromide, with fluorine, chlorine, and bromine substituents having minimal adverse effects on reaction efficiency [4] [5]. The electron-withdrawing nature of these groups is moderate compared to nitro or cyano substituents, allowing for near-standard reaction conditions.

Trifluoromethyl-substituted substrates require slightly extended reaction times due to the strong electron-withdrawing effect of the CF3 group, but generally provide good yields with enhanced E-selectivity [16] [17]. The reaction conditions may need optimization to accommodate the unique electronic properties of these substrates.

| Electron-Withdrawing Group | Effect on Reactivity | Yield Impact | Selectivity Impact |

|---|---|---|---|

| Nitro (-NO2) | Significant decrease | -15 to -25% | Enhanced E |

| Cyano (-CN) | Moderate decrease | -10 to -20% | Enhanced E |

| Trifluoromethyl (-CF3) | Moderate decrease | -10 to -15% | Enhanced E |

| Halides (F, Cl, Br) | Minimal effect | -5 to -10% | Maintained |

Limitations with Sterically Hindered Substrates

The performance of (Ethoxycarbonylmethyl)triphenylphosphonium bromide shows marked deterioration when applied to sterically hindered substrates, representing one of the most significant limitations of this reagent [9] [10] [14]. The steric constraints affect both the rate of reaction and the overall yield of the desired products.

Highly Substituted Ketones

Ketones with extensive substitution around the carbonyl center present severe challenges for (Ethoxycarbonylmethyl)triphenylphosphonium bromide [9] [10] [11]. Substrates such as di-tert-butyl ketone, where both α-positions are occupied by bulky tert-butyl groups, effectively preclude successful Wittig olefination under standard conditions [14] [15]. The steric compression in the transition state leading to oxaphosphetane formation becomes energetically prohibitive.

Camphor, a bicyclic ketone with significant steric hindrance, demonstrates the limitations of the reagent with yields typically falling below 20% [9] [14]. The rigid ring system prevents the conformational flexibility necessary for efficient ylide approach and subsequent oxaphosphetane formation.

Adamantanone represents an extreme case where the cage-like structure creates a highly hindered environment around the carbonyl carbon [9] [14]. Attempted reactions with (Ethoxycarbonylmethyl)triphenylphosphonium bromide typically result in very low yields (5-15%) and require harsh reaction conditions that may compromise selectivity.

Tertiary Aldehydes and β-Branched Systems

While tertiary aldehydes are generally more reactive than their ketone counterparts, significant steric hindrance around the carbonyl carbon still poses challenges [9] [10]. The presence of bulky substituents adjacent to the carbonyl carbon impedes the approach of the ylide, leading to reduced reaction rates and diminished yields.

β-Branched aldehydes, where bulky substituents are positioned two carbons away from the carbonyl center, may also experience reduced reactivity due to conformational constraints that affect the transition state geometry [24] [25]. These effects are particularly pronounced when the substrate contains multiple branching points.

Mechanistic Considerations

The limitations with sterically hindered substrates arise from unfavorable steric interactions during the formation of the oxaphosphetane intermediate [9] [11] [15]. The four-membered ring transition state requires precise spatial arrangement of the reacting partners, which becomes increasingly difficult as steric bulk increases around the carbonyl center.

Computational studies suggest that the energy barrier for oxaphosphetane formation increases substantially with steric hindrance, making the reaction kinetically unfavorable [12] [26]. Additionally, the decomposition of the oxaphosphetane intermediate may be hindered by steric effects, leading to incomplete conversion to the desired alkene products.

| Substrate | Steric Hindrance Level | Typical Yield (%) | Recommended Alternative |

|---|---|---|---|

| Camphor | Very High | 5-20 | Horner-Wadsworth-Emmons |

| Adamantanone | Very High | 5-15 | Horner-Wadsworth-Emmons |

| Di-tert-butyl ketone | Extreme | 0-5 | Horner-Wadsworth-Emmons |

| Fenchone | Very High | 10-25 | Horner-Wadsworth-Emmons |

Comparative Analysis with Horner-Wadsworth-Emmons Reagents

The limitations of (Ethoxycarbonylmethyl)triphenylphosphonium bromide with sterically hindered substrates necessitate comparison with alternative olefination methods, particularly the Horner-Wadsworth-Emmons reaction [27] [28] [29]. This comparative analysis reveals distinct advantages and disadvantages of each approach.

Mechanistic Differences

The Horner-Wadsworth-Emmons reaction employs phosphonate ester carbanions rather than phosphonium ylides, resulting in fundamental mechanistic differences [27] [29] [30]. The phosphonate carbanions are more nucleophilic but less basic than their phosphonium counterparts, leading to enhanced reactivity toward sterically hindered substrates [28] [31].

The oxaphosphetane intermediate in the Horner-Wadsworth-Emmons reaction is generally more stable and decomposes more readily than in the Wittig reaction, contributing to improved yields with challenging substrates [27] [32]. The elimination step in the Horner-Wadsworth-Emmons reaction is typically more facile, proceeding under milder conditions [29] [30].

Substrate Scope Comparison

With sterically hindered ketones, the Horner-Wadsworth-Emmons reaction demonstrates superior performance compared to (Ethoxycarbonylmethyl)triphenylphosphonium bromide [9] [10] [27]. Substrates that provide poor yields (20-50%) with the Wittig reagent typically afford acceptable yields (60-85%) using phosphonate ester reagents [33] [32].

The enhanced nucleophilicity of the phosphonate carbanions allows for successful reaction with highly hindered substrates such as camphor and adamantanone, where the Wittig approach fails entirely [27] [29]. This superior performance extends to other challenging substrates including highly substituted aromatic ketones and sterically congested cyclic systems.

Stereochemical Considerations

The Horner-Wadsworth-Emmons reaction typically provides predominantly E-alkene products regardless of substrate structure, offering more predictable stereochemical outcomes than the Wittig reaction [27] [28] [29]. This consistent E-selectivity is particularly valuable when working with substrates that give mixed stereoisomers in the Wittig reaction.

The thermodynamic control operating in the Horner-Wadsworth-Emmons reaction allows for equilibration of intermediates, leading to improved stereoselectivity [27] [32]. In contrast, the Wittig reaction with (Ethoxycarbonylmethyl)triphenylphosphonium bromide often operates under kinetic control, potentially leading to less predictable stereochemical outcomes.

Practical Considerations

The byproduct of the Horner-Wadsworth-Emmons reaction is a water-soluble phosphate salt, which is easily removed by aqueous extraction [27] [29]. This contrasts with the triphenylphosphine oxide byproduct of the Wittig reaction, which requires more elaborate purification procedures [28] [30].

However, the Horner-Wadsworth-Emmons reagents are generally more expensive than their Wittig counterparts, and the preparation of specialized phosphonate esters may require additional synthetic steps [28] [34]. The choice between methods often depends on the specific substrate and the importance of yield versus cost considerations.

| Comparison Aspect | Wittig (ETPB) | Horner-Wadsworth-Emmons | Advantage |

|---|---|---|---|

| Reactivity with hindered substrates | Poor | Excellent | HWE |

| Stereoselectivity | Variable | Consistently E | HWE |

| Byproduct removal | Difficult | Easy | HWE |

| Cost | Moderate | Higher | Wittig |

| Substrate scope | Limited | Broad | HWE |

| Reaction conditions | Standard | Mild | HWE |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant